Isotrigonelline
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Overview
Description
Isotrigonelline is an alkaloid with the chemical formula C7H7NO2. It is a zwitterion formed by the methylation of the nitrogen atom of niacin (vitamin B3). This compound is a product of niacin metabolism and is excreted in the urine of mammals. This compound occurs in various plants, including coffee, fenugreek seeds, and oats .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotrigonelline can be synthesized through several methods. One common method involves the methylation of niacin using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as coffee beans and fenugreek seeds. The extraction process includes solvent extraction followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Isotrigonelline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form dihydrotrigonelline.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products
Oxidation: Nicotinic acid.
Reduction: Dihydrotrigonelline.
Substitution: Various substituted trigonelline derivatives.
Scientific Research Applications
Isotrigonelline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on plant growth.
Medicine: Investigated for its potential therapeutic effects, including anti-diabetic, neuroprotective, and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and as a natural additive in food products
Mechanism of Action
Isotrigonelline exerts its effects through various molecular targets and pathways:
Nrf2 Pathway: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which helps in reducing oxidative stress.
MAPK Pathway: It inhibits the mitogen-activated protein kinase (MAPK) pathway, reducing inflammation.
Neurotransmitter Receptors: It interacts with several neurotransmitter receptors, providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Trigonelline: A closely related compound with similar chemical structure and properties.
Nicotinic Acid: Another derivative of niacin with different biological activities.
Dihydrotrigonelline: A reduced form of trigonelline with distinct chemical properties
Uniqueness
Isotrigonelline is unique due to its zwitterionic nature, which allows it to participate in a variety of chemical reactions. Its ability to activate multiple molecular pathways makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
824-77-1 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C7H7NO2/c1-8-4-2-6(3-5-8)7(9)10/h2-5H,1H3 |
InChI Key |
QITIEADGFBVLCV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
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